![molecular formula C12H24N2 B2974719 2-Methyl-1-(piperidin-3-ylmethyl)piperidine CAS No. 926248-16-0](/img/structure/B2974719.png)
2-Methyl-1-(piperidin-3-ylmethyl)piperidine
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Overview
Description
“2-Methyl-1-(piperidin-3-ylmethyl)piperidine” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of drugs .
Synthesis Analysis
The synthesis of piperidine derivatives is a significant area of research in organic chemistry . Various methods have been developed, including intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(piperidin-3-ylmethyl)piperidine” would include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound would also have a methyl group attached to the second carbon of the piperidine ring and a piperidin-3-ylmethyl group attached to the first carbon of the ring.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives.Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives are widely recognized for their pharmacological potential. They are often incorporated into drug designs due to their pharmacophoric features which contribute to various therapeutic effects. For instance, some piperidine derivatives have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), indicating their role in targeted cancer therapies .
Chemical Synthesis and Functionalization
In chemical synthesis, piperidine derivatives serve as valuable intermediates. They can be functionalized in one-pot reactions that traditionally require multiple steps, streamlining the synthesis process for complex organic compounds .
Anticancer Activity
Piperidine structures are integral in the development of compounds with anticancer properties. Their inclusion in drug molecules can enhance efficacy against various cancer types, contributing to the advancement of cancer treatment options .
Antiviral and Antimicrobial Effects
The antiviral and antimicrobial applications of piperidine derivatives are significant. They form part of compounds that combat a range of pathogens, offering potential solutions to infectious diseases .
Analgesic and Anti-inflammatory Uses
Piperidine derivatives also exhibit analgesic and anti-inflammatory properties, making them useful in pain management and treatment of inflammatory conditions .
Neuroprotective Effects
In neurology, piperidine-based compounds show promise as neuroprotective agents. They may play a role in treating neurodegenerative diseases like Alzheimer’s, showcasing their versatility in medical research .
Psychotropic Effects
Some piperidine derivatives act on the central nervous system, displaying antipsychotic effects. This highlights their potential use in managing psychiatric disorders .
Each application mentioned above could potentially relate to “2-Methyl-1-(piperidin-3-ylmethyl)piperidine”, given its structural relation to piperidine derivatives. However, for a more precise analysis of this specific compound’s applications, further detailed research would be necessary.
IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in… Piperidine nucleus in the field of drug discovery
Mechanism of Action
The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its biological targets . Piperidine derivatives have been found to have a wide range of biological activities and are used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Future Directions
properties
IUPAC Name |
2-methyl-1-(piperidin-3-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-5-2-3-8-14(11)10-12-6-4-7-13-9-12/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEPAFIFRLMKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(piperidin-3-ylmethyl)piperidine |
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